molecular formula C15H22N2O4 B14369555 ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 92700-75-9

ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B14369555
CAS No.: 92700-75-9
M. Wt: 294.35 g/mol
InChI Key: CLXWPRKKDQNNRL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group, a nitrobutyl side chain, and a tetrahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Nitrobutyl Side Chain: The nitrobutyl group can be introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The indole core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole core may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 3-(2-nitroethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a different side chain.

    Mthis compound: Similar structure but with a different ester group.

    Ethyl 3-(2-aminobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

92700-75-9

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C15H22N2O4/c1-3-10(17(19)20)9-12-11-7-5-6-8-13(11)16-14(12)15(18)21-4-2/h10,16H,3-9H2,1-2H3

InChI Key

CLXWPRKKDQNNRL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(NC2=C1CCCC2)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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